molecular formula C27H25NO6 B2697207 6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one CAS No. 866727-37-9

6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one

Cat. No. B2697207
CAS RN: 866727-37-9
M. Wt: 459.498
InChI Key: BFPQNRHTYRABHW-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one, also known as DMQ, is a synthetic quinoline derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for its use in lab experiments.

Scientific Research Applications

Synthesis and Theoretical Studies

  • Research has explored the synthesis of compounds like "5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one," highlighting methods like cyclization of phenylethylaminophtalides with polyphosphoric acid. Theoretical studies using DFT methods have been conducted to understand the aromatic demethoxylation process, aiming to derive products with potential biological activities (Sobarzo-Sánchez, Castedo, & Fuente, 2006).

Derivatives and Biological Activities

  • New approaches to 6-oxoisoaporphine and tetrahydroisoquinoline derivatives have been investigated, starting from easily available compounds through Bischler–Napieralski cyclization. These studies aim at the production of compounds with promising biological activities (Sobarzo-Sánchez, Uriarte, Santana, Tapia, & Pérez Lourido, 2010).

Practical Synthesis for Pharmaceutical Applications

  • Practical and large-scale synthesis methods have been developed for compounds like "rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester," showcasing efficient routes for manufacturing pharmaceutically active compounds (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Structural and Spectral Assignments

  • Complete structural and spectral assignments have been made for oxoisoaporphines, aiding in the understanding of their chemical properties and potential applications in medicinal chemistry (Sobarzo-Sánchez, Cassels, Jullian, & Castedo, 2003).

Anti-tubercular Activities

  • The discovery of novel inhibitors of Mycobacterium tuberculosis from 4-anilinoquinoline/quinazoline scaffold arrays, including derivatives of the target compound, indicates its potential as a template for developing anti-tubercular agents. Key structural features important for inhibition have been identified, providing a basis for further medicinal chemistry efforts (Asquith, Fleck, Torrice, Crona, Grundner, & Zuercher, 2019).

properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c1-31-19-11-9-17(10-12-19)26(29)21-16-28(15-18-7-5-6-8-23(18)32-2)22-14-25(34-4)24(33-3)13-20(22)27(21)30/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPQNRHTYRABHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one

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